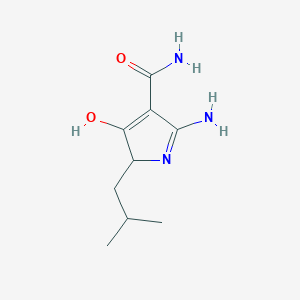
2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is an organic compound with a unique structure that includes an amino group, a methylpropyl side chain, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropylamine and pyrrole-3-carboxylic acid.
Condensation Reaction: The amino group of 2-methylpropylamine reacts with the carboxylic acid group of pyrrole-3-carboxylic acid under acidic or basic conditions to form an amide bond.
Cyclization: The intermediate product undergoes cyclization to form the pyrrole ring, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimized Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Electrophiles: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Oxidation leads to the formation of oxo derivatives.
Reduction Products: Reduction results in the formation of hydroxyl derivatives.
Substitution Products: Substitution reactions yield various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways: It modulates various biochemical pathways, leading to its observed effects.
Binding Interactions: The amino and oxo groups play a crucial role in binding interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(2-methylpropyl)-4-oxo-4,5,6-trihydrobenzothiazol-7-one
- Methyl 2-amino-5-isobutyloxazole-4-carboxylate
Uniqueness
2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific structural features, such as the combination of an amino group, a methylpropyl side chain, and a pyrrole ring
Properties
CAS No. |
929974-60-7 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-amino-3-hydroxy-2-(2-methylpropyl)-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C9H15N3O2/c1-4(2)3-5-7(13)6(9(11)14)8(10)12-5/h4-5,13H,3H2,1-2H3,(H2,10,12)(H2,11,14) |
InChI Key |
INJPYWQMPDGZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=C(C(=N1)N)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


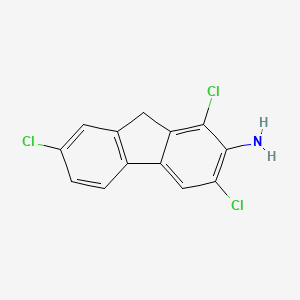
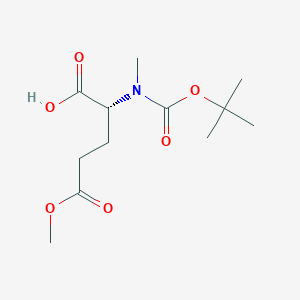

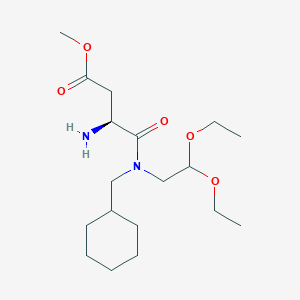
![5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13150321.png)

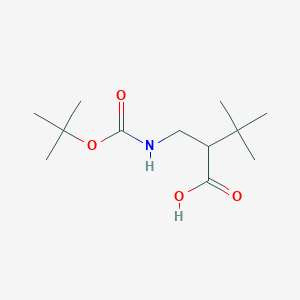
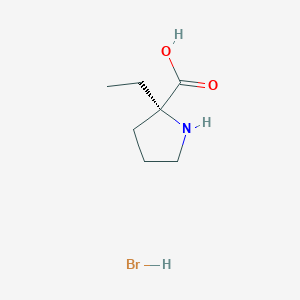
![tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13150350.png)
![6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150352.png)
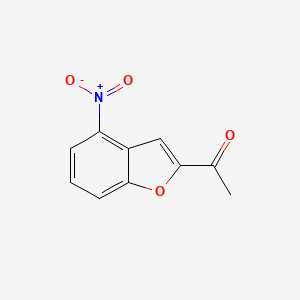
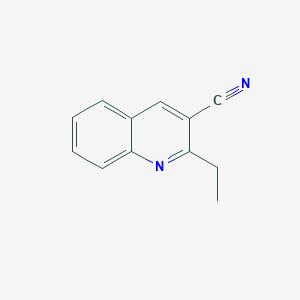
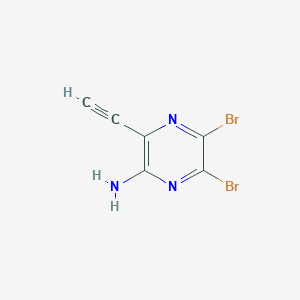
![5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one](/img/structure/B13150374.png)
